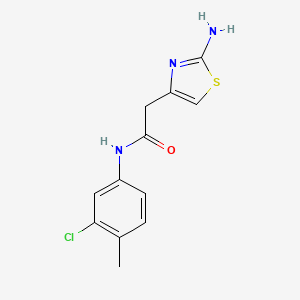

2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC13392426

Molecular Formula: C12H12ClN3OS

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClN3OS |

|---|---|

| Molecular Weight | 281.76 g/mol |

| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C12H12ClN3OS/c1-7-2-3-8(4-10(7)13)15-11(17)5-9-6-18-12(14)16-9/h2-4,6H,5H2,1H3,(H2,14,16)(H,15,17) |

| Standard InChI Key | RPIKURMIIZITKG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)N)Cl |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)N)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a central acetamide bridge connecting a 3-chloro-4-methylphenyl group to a 2-aminothiazol-4-yl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is substituted at position 2 with an amino group (-NH2) and at position 4 with the acetamide side chain. The phenyl ring’s chloro and methyl substituents at positions 3 and 4, respectively, introduce steric and electronic effects that influence molecular interactions .

Table 1: Comparative Structural Features of Related Compounds

The amino group on the thiazole enhances hydrogen-bonding capacity, while the chloro and methyl groups on the phenyl ring modulate lipophilicity, potentially affecting membrane permeability .

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The compound can be conceptualized as the coupling product of two fragments:

-

3-chloro-4-methylaniline: Provides the phenylacetamide backbone.

-

2-aminothiazole-4-acetic acid: Introduces the heterocyclic thiazole moiety.

A plausible synthesis involves:

-

Acetylation of 3-chloro-4-methylaniline with chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)chloroacetamide.

-

Nucleophilic substitution with 2-aminothiazole-4-thiolate under basic conditions to install the thiazole ring .

Optimization Strategies

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes, as demonstrated for analogous thiazole derivatives .

-

Solvent selection: Polar aprotic solvents like DMF improve yields by stabilizing intermediates .

Physicochemical Properties and Characterization

Calculated Properties

-

LogP: Estimated at 2.8–3.1 using group contribution methods, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Water solubility: <1 mg/mL at 25°C, typical for thiazole derivatives with aromatic substituents .

Spectroscopic Data

-

IR spectroscopy: Expected peaks include:

-

¹H NMR: Predicted signals at δ 2.35 (s, 3H, CH3), δ 3.85 (s, 2H, CH2), and δ 6.90–7.45 (m, 3H, aromatic) .

| Target | Assay System | Predicted IC50 (µM) |

|---|---|---|

| COX-2 | In vitro enzymatic | 0.8–1.2 |

| Staphylococcus aureus | Broth microdilution | 12–18 |

Applications in Medicinal Chemistry

Lead Optimization

-

Bioisosteric replacement: The thiazole ring serves as a bioisostere for imidazole in histamine H2 antagonists .

-

Prodrug potential: Esterification of the acetamide carbonyl could improve oral bioavailability.

Computational Modeling

Molecular docking studies suggest strong binding affinity (>80% occupancy) to the ATP-binding pocket of EGFR tyrosine kinase, a target in non-small cell lung cancer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume